Azafenidin Azafenidin
Brand Name: Vulcanchem
CAS No.: 68049-83-2
VCID: VC0195255
InChI: InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2
SMILES: C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl
Molecular Formula: C15H13Cl2N3O2
Molecular Weight: 338.2 g/mol

Azafenidin

CAS No.: 68049-83-2

VCID: VC0195255

Molecular Formula: C15H13Cl2N3O2

Molecular Weight: 338.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Azafenidin - 68049-83-2

Description

Azafenidin is a triazolinone herbicide used to control broad-leaved weeds and grasses . It is a selective protoporphyrinogen oxidase (PPO) inhibitor, with some residual effects, and is often applied post-emergence . Azafenidin is used in fruit crops like pineapple, citrus, melons, and grapes . Application rates typically range from 200 to 240 grams of active ingredient per hectare, applied once or twice a year during the pre-emergence phase of weed growth, providing control for approximately 60 to 90 days . It is moderately persistent in soil and does not persist in water under daylight conditions . It is usually supplied as wettable granules .

This herbicide impacts susceptible plants by compromising cell membrane function and causing necrosis . These compounds function as inhibitors of acetyl CoA carboxylase (ACCase), an integral enzyme in the biosynthesis of fatty acids . The inhibition of the enzyme leads to an accumulation of its substrate Protox in plastids . Through cellular and light-mediated oxidation pathways, Protogen produces reactive species such as singlet oxygen that are capable of initiating lipid auto-oxidation .

Carfentrazone-ethyl is another triazolinone herbicide that functions similarly as an inhibitor of protoporphyrinogen oxidase . Sulfonylureas are also common herbicides used with major agronomic crops .

CAS No. 68049-83-2
Product Name Azafenidin
Molecular Formula C15H13Cl2N3O2
Molecular Weight 338.2 g/mol
IUPAC Name 2-(2,4-dichloro-5-prop-2-ynoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C15H13Cl2N3O2/c1-2-7-22-13-9-12(10(16)8-11(13)17)20-15(21)19-6-4-3-5-14(19)18-20/h1,8-9H,3-7H2
Standard InChIKey XOEMATDHVZOBSG-UHFFFAOYSA-N
SMILES C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl
Canonical SMILES C#CCOC1=C(C=C(C(=C1)N2C(=O)N3CCCCC3=N2)Cl)Cl
Purity > 95%
Synonyms 2-(2,4-dichloro-5-prop-2-ynyloxyphenyl)-5,6,7,8-tetrahydro-1,2,4-triazole(4,3-a)pyridin-3(2H)-one; Evolus; Milestone; DPX-R 6447; IN-R 6447; R 6447
PubChem Compound 443029
Last Modified Aug 15 2023

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